molecular formula C18H17NO4S B12203805 (2E)-3-[3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid

(2E)-3-[3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid

Cat. No.: B12203805
M. Wt: 343.4 g/mol
InChI Key: BREQZOXPJPXXRJ-CMDGGOBGSA-N
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Description

This compound features a conjugated α,β-unsaturated carboxylic acid (prop-2-enoic acid) backbone linked to a 4-methylphenyl group substituted with a 2,3-dihydro-1H-indol-1-ylsulfonyl moiety. The sulfonyl group bridges the indoline ring and the substituted phenyl group, creating a planar, rigid structure. Its molecular formula is C₂₁H₁₉NO₄S, with a molar mass of 381.44 g/mol. The (2E)-configuration ensures trans geometry across the double bond, influencing its electronic properties and biological interactions.

Properties

Molecular Formula

C18H17NO4S

Molecular Weight

343.4 g/mol

IUPAC Name

(E)-3-[3-(2,3-dihydroindol-1-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid

InChI

InChI=1S/C18H17NO4S/c1-13-6-7-14(8-9-18(20)21)12-17(13)24(22,23)19-11-10-15-4-2-3-5-16(15)19/h2-9,12H,10-11H2,1H3,(H,20,21)/b9-8+

InChI Key

BREQZOXPJPXXRJ-CMDGGOBGSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)N2CCC3=CC=CC=C32

Canonical SMILES

CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N2CCC3=CC=CC=C32

solubility

>51.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid typically involves multiple steps. One common route starts with the preparation of the indole derivative, followed by sulfonylation and subsequent coupling with a propenoic acid derivative. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different derivatives.

    Reduction: The propenoic acid chain can be reduced to form saturated derivatives.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the sulfonyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction could produce saturated carboxylic acids.

Scientific Research Applications

(2E)-3-[3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-3-[3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table compares key structural differences among the target compound and its analogs:

Compound Name Core Structure Substituents Functional Groups Molecular Formula Molar Mass (g/mol) Key References
Target: (2E)-3-[3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid Prop-2-enoic acid 4-Methylphenyl, indol-1-ylsulfonyl Carboxylic acid, sulfonyl C₂₁H₁₉NO₄S 381.44
(2E)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide Prop-2-enamide Phenyl, indol-1-ylsulfonyl Amide, sulfonyl C₂₃H₂₀N₂O₃S 404.48
(2E)-1-(2,3-dihydro-1H-indol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one Propenone 4-Fluorophenyl, indol-1-yl Ketone C₁₇H₁₄FNO 285.30
(2E)-3-{1-[5-(2-fluoropropan-2-yl)-3-(2,4,6-trichlorophenyl)-1,2-oxazole-4-carbonyl]-3-methyl-1H-indol-4-yl}prop-2-enoic acid Prop-2-enoic acid Oxazole, trichlorophenyl, fluoropropyl Carboxylic acid, oxazole, halogenated C₂₅H₁₈Cl₃FN₂O₄ 582.84
(E)-3-[4-[(4-sulfamoylphenyl)methylsulfamoyl]phenyl]prop-2-enoic acid Prop-2-enoic acid Sulfamoylphenyl Carboxylic acid, sulfamoyl C₁₆H₁₆N₂O₆S₂ 396.44

Key Observations :

  • Carboxylic acid derivatives (target and ) exhibit higher solubility in aqueous media compared to amides or ketones .

Physicochemical Properties

Predicted and experimental properties are compared below:

Property Target Compound (2E)-N-[4-(indol-1-ylsulfonyl)phenyl]prop-2-enamide (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one
pKa ~4.5 (carboxylic acid) 13.08 (amide) 8.2 (dimethylamino)
LogP ~3.1 (estimated) 1.353 (density-correlated) ~2.5 (predicted)
Hydrogen Bond Donors 2 1 1
Rotatable Bonds 5 7 4

Key Insights :

  • The target compound’s carboxylic acid group lowers its pKa (~4.5), enhancing ionization at physiological pH, which may improve bioavailability .

Pharmacological Potential and Bioactivity

While direct data for the target compound are lacking, analogs provide clues:

  • Ferroptosis Induction: Compounds with α,β-unsaturated carbonyl groups (e.g., propenones and prop-2-enoic acids) are implicated in ferroptosis, a form of iron-dependent cell death. The trichlorophenyl-oxazole derivative may exhibit enhanced activity due to lipophilic Cl substituents promoting membrane penetration .
  • Selectivity: Fluorinated derivatives (e.g., ) show improved selectivity for cancer cells over normal cells, attributed to differential metabolic vulnerabilities .
  • Sulfamoyl vs. Sulfonyl : Sulfamoyl groups () may enhance solubility but reduce membrane permeability compared to sulfonyl-containing analogs.

Biological Activity

The compound (2E)-3-[3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid , often referred to as a sulfonamide derivative of indole, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C23H20N2O3S
  • Molecular Weight : 404.48 g/mol
  • CAS Number : 349642-96-2

The structure of the compound includes an indole moiety, which is known for its diverse biological activities, particularly in pharmacology.

The biological activity of (2E)-3-[3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid is primarily attributed to its interactions with various molecular targets:

  • Receptor Modulation : The indole and sulfonyl groups allow for interactions with G protein-coupled receptors (GPCRs), which play critical roles in signal transduction pathways. These interactions can lead to the modulation of intracellular signaling cascades, including those involved in inflammation and pain perception .
  • Enzyme Inhibition : The compound may inhibit specific enzymes related to inflammatory processes, potentially reducing the synthesis of pro-inflammatory cytokines. This mechanism is crucial for its potential use in treating inflammatory diseases.
  • Cell Proliferation : Studies suggest that compounds with similar structures can induce apoptosis in cancer cells by modulating pathways associated with cell survival and proliferation. This is particularly relevant for compounds targeting cancer therapies .

Anti-inflammatory Effects

Research indicates that (2E)-3-[3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of nitric oxide and pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS) .

Anticancer Properties

The compound has been evaluated for its anticancer potential. In a study involving various cancer cell lines, it demonstrated cytotoxic effects, leading to reduced cell viability and increased apoptosis rates. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

StudyFindings
Study 1Demonstrated significant reduction in tumor growth in xenograft models treated with the compound compared to control groups .
Study 2Showed that the compound inhibited migration and invasion of breast cancer cells through downregulation of matrix metalloproteinases (MMPs).
Study 3Reported enhanced anti-inflammatory effects in murine models of rheumatoid arthritis when treated with the compound .

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